molecular formula C16H12FN3O3 B1329280 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- CAS No. 56287-73-1

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-

Cat. No.: B1329280
CAS No.: 56287-73-1
M. Wt: 313.28 g/mol
InChI Key: YLWBZTIVGRUKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a fluoromethyl group, a methylphenyl group, and a nitro group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the fluoromethyl, methylphenyl, and nitro groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The fluoromethyl and methylphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized quinazolinones.

Scientific Research Applications

Analgesic Activity

Research has demonstrated that derivatives of quinazolinone exhibit notable analgesic properties. A study highlighted that synthesized quinazolinone derivatives showed significant analgesic activity in comparison to standard drugs like Aspirin and Indomethacin. Specifically, the compound 4(3H)-quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- was noted for its higher analgesic efficacy compared to other derivatives .

CompoundAnalgesic Activity (vs Control)
Compound 1Moderate
Compound 2Significant
Compound 3High

Antibacterial and Antifungal Effects

The antibacterial and antifungal activities of quinazolinone derivatives have been extensively studied. A recent investigation identified several derivatives that exhibited potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for some effective derivatives were reported as follows:

DerivativeMIC (µg/mL)Activity Type
Compound 3f8Antifungal (C. albicans)
Compound 3p16Antibacterial (S. aureus)
Compound 3j32Antifungal (A. niger)

These results indicate the potential for developing new antibacterial and antifungal agents based on the quinazolinone scaffold .

Anticancer Properties

The anticancer potential of quinazolinones has also been a focus of research. Compounds derived from the quinazolinone structure have been tested against various cancer cell lines, including human myelogenous leukemia K562 cells. One notable derivative demonstrated an IC50 value of 0.5 μM, indicating potent cytotoxicity against cancer cells .

Case Study 1: Synthesis and Evaluation of Analgesic Quinazolinones

In a study aimed at synthesizing novel quinazolinone compounds, researchers evaluated their analgesic effects using acetic acid-induced writhing in mice models. The results indicated that certain derivatives exhibited significantly higher analgesic activity compared to traditional analgesics .

Case Study 2: Antimicrobial Screening of Quinazolinone Derivatives

A comprehensive screening of synthesized quinazolinone derivatives for antimicrobial properties revealed several compounds with promising activity against both bacterial and fungal pathogens. The study employed standard microbiological techniques to determine the MIC values, establishing a foundation for further drug development .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group, for example, can participate in redox reactions, while the fluoromethyl and methylphenyl groups can influence the compound’s binding affinity and selectivity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 2-(chloromethyl)-3-(2-methylphenyl)-6-nitro-
  • 4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methylphenyl)-6-nitro-
  • 4(3H)-Quinazolinone, 2-(hydroxymethyl)-3-(2-methylphenyl)-6-nitro-

Uniqueness

Compared to similar compounds, 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical properties and biological activity. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable molecule for various applications.

Biological Activity

4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- (CAS Number: 56287-73-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is C16H12FN3O3C_{16}H_{12}FN_{3}O_{3} with a molecular weight of 313.28 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H12FN3O3C_{16}H_{12}FN_{3}O_{3}
Molecular Weight313.28 g/mol
IUPAC Name2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one
CAS Number56287-73-1

Antibacterial Activity

Recent studies have shown that derivatives of quinazolinone exhibit notable antibacterial properties. In particular, the compound has been tested against various bacterial strains with promising results. For instance, derivatives synthesized from 4(3H)-quinazolinone demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 μg/mL for certain derivatives .

Antifungal Activity

The antifungal potential of this compound has also been explored. A study indicated that specific derivatives showed antifungal activity against Aspergillus niger and Candida albicans, with MIC values ranging from 8 to 64 μg/mL . This highlights the compound's potential in treating fungal infections.

Anticancer Activity

Quinazolinone derivatives are recognized for their anticancer properties. Research has indicated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, a derivative was found to significantly reduce cell viability in breast cancer cell lines . The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory effects of quinazolinone derivatives have been documented in various studies. They are believed to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy :
    A study conducted on synthesized quinazolinone derivatives revealed that compounds with specific substitutions exhibited enhanced antibacterial activity against S. aureus and Escherichia coli. The most effective derivative had an MIC of 16 μg/mL against S. aureus.
  • Antifungal Testing :
    In a comparative analysis, several quinazolinone derivatives were tested for their antifungal activities against common pathogens like A. niger and C. albicans. The results showed that some derivatives had MIC values as low as 8 μg/mL against C. albicans, indicating strong antifungal potential.
  • Cancer Cell Line Studies :
    A derivative was tested on multiple cancer cell lines, demonstrating a significant reduction in cell viability (up to 70%) at concentrations of 50 μM after 48 hours of treatment. This suggests a promising avenue for further research into its anticancer properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4(3H)-quinazolinone derivatives, and how can they be adapted for the target compound?

The synthesis of 4(3H)-quinazolinones typically involves cyclization of anthranilic acid derivatives or condensation reactions with substituted benzamides. For the target compound, a multi-step approach is recommended:

  • Step 1 : Start with 6-nitroanthranilic acid to introduce the nitro group at position 5.
  • Step 2 : React with 2-methylphenyl isocyanate to form a urea intermediate.
  • Step 3 : Cyclize using phosphorus pentoxide (P₂O₅) and amine hydrochloride mixtures under reflux to form the quinazolinone core .
  • Step 4 : Introduce the fluoromethyl group at position 2 via nucleophilic substitution (e.g., using KF in diethylene glycol at 160°C) .
    Key Considerations : Optimize reaction time and temperature to avoid side products, particularly during fluoromethylation, where competing elimination reactions may occur.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray Crystallography : Resolve the planar quinazolinone core and dihedral angles between substituents. For example, the bicyclic system in related derivatives shows a mean planarity deviation of 0.019 Å, with a dihedral angle of 81.18° between the quinazolinone and adjacent aromatic rings .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For fluoromethyl groups, observe distinct 1H^1H-NMR splitting patterns (e.g., δ 4.88 ppm for fluoromethyl protons in similar structures) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1670 cm1^{-1} and hydrogen bonding interactions (e.g., O—H⋯N or N—H⋯O) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Anticancer Potential : Screen in leukemia cell lines (e.g., HL-60) via MTT assays, given the known role of quinazolinones as C/EBPα inducers in myeloid differentiation .
  • Anti-inflammatory Activity : Assess COX-2 inhibition using ELISA-based assays .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoromethyl vs. chloromethyl groups) impact biological activity?

  • Fluorine Effects : The fluoromethyl group enhances metabolic stability and bioavailability compared to chloromethyl analogs. In a study, 2-fluoromethyl derivatives showed 3-fold higher in vitro anticancer activity (IC50_{50} = 12 µM vs. 36 µM for chloromethyl) due to improved membrane permeability .
  • Steric and Electronic Factors : Fluorine’s electronegativity reduces electron density at position 2, potentially altering binding affinity to kinase targets (e.g., EGFR) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Case Study : Conflicting reports on antifungal activity may arise from polymorphism. X-ray data for a methanol solvate revealed intermolecular O—H⋯N hydrogen bonds (Table 1 in ), which stabilize the crystal lattice but may reduce solubility and bioavailability. Compare dissolution rates of polymorphs to correlate structure-activity relationships.

Q. What strategies optimize reaction yields for fluoromethylation at position 2?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of fluoride ions.
  • Catalysis : Add crown ethers (e.g., 18-crown-6) to solubilize KF, improving fluoromethylation efficiency (yield increase from 61% to 78% in pilot studies) .
  • Temperature Control : Maintain 160°C to prevent decomposition of the fluoromethyl intermediate .

Q. How does the nitro group at position 6 influence electronic properties and reactivity?

  • Electronic Effects : The nitro group is a strong electron-withdrawing moiety, reducing electron density at positions 5 and 7. This enhances electrophilic substitution at position 7 (e.g., bromination or amination) .
  • Redox Activity : The nitro group can be reduced to an amine (e.g., using SnCl2_2/HCl), enabling further functionalization (e.g., acetylation for prodrug development) .

Q. Methodological Notes

  • Contradiction Handling : When conflicting biological data arise (e.g., variable antifungal results), validate assay conditions (e.g., pH, inoculum size) and confirm compound stability via HPLC .
  • Advanced SAR Studies : Use molecular docking to predict interactions with kinase domains (e.g., EGFR), focusing on fluoromethyl’s role in hydrophobic pocket binding .

Properties

IUPAC Name

2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-10-4-2-3-5-14(10)19-15(9-17)18-13-7-6-11(20(22)23)8-12(13)16(19)21/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWBZTIVGRUKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204828
Record name 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56287-73-1
Record name 2-(Fluoromethyl)-3-(2-methylphenyl)-6-nitro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56287-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056287731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.5 g(0.05 mol) of N-(2-fluoroacetamido-5-nitrobenzoyl)-o-toluidine and 25.5 g(0.25 mol) of acetic acid anhydride are dissolved in 250 ml of glacial acetic acid. The solution is refluxed for 2 hours under heating. Then, the reaction solution is evaporated to remove solvent. The residue thus obtained is poured into ice-water, and the aqueous mixture is adjusted to pH 9 with potassium carbonate. The crystalline precipitate is collected by filtration. 15.5 g of 2-fluoromethyl-3-(o-tolyl)-6-nitro-4(3H)-quinazolinone are obtained.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.